

Biological Activity Screening of Metominostrobin Derivatives: An In-depth Technical Guide

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Compound of Interest					
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This technical guide provides a comprehensive overview of the biological activity screening of metominostrobin derivatives. Metominostrobin, a strobilurin fungicide, and its analogues are subjects of ongoing research to explore their potential as antifungal, insecticidal, and herbicidal agents. This document details the experimental methodologies for screening these compounds, presents quantitative data on their biological activities, and illustrates key signaling pathways and experimental workflows.

Introduction to Metominostrobin and its Derivatives

Metominostrobin is a broad-spectrum, systemic fungicide that belongs to the methoxyiminoacetamides and strobilurin chemical classes.[1] Its primary mode of action is the inhibition of mitochondrial respiration by blocking the electron transport chain, which ultimately leads to the death of the target fungus.[1][2] The development of metominostrobin derivatives is a key area of research aimed at discovering novel pesticides with potentially enhanced efficacy, a broader spectrum of activity, or different biological targets.[1][3][4] The screening of these derivatives involves a variety of biological assays to determine their fungicidal, insecticidal, and herbicidal properties.

Biological Activities of Metominostrobin Derivatives



The biological activities of metominostrobin and its derivatives have been evaluated against a range of targets. The following tables summarize the quantitative data from various screening studies.

Antifungal Activity

The primary biological activity of metominostrobin and its derivatives is antifungal. Screening is typically performed against a panel of economically important plant pathogenic fungi.

Table 1: In Vitro Antifungal Activity of Metominostrobin Derivatives



Compound/ Derivative	Target Fungi	Assay Type	Concentrati on	% Inhibition / EC50 / MIC	Reference
Metominostro bin	Pyricularia oryzae	Mycelial Growth	Not Specified	Not Specified	[1]
Strobilurin Analogues (5a, 6a, 7a)	Rhizoctonia solani, Gibberella zeae, Bipolaris leersiae	Greenhouse	25 mg/L	Good fungicidal activity	[5][6]
Strobilurin Derivative (6d')	Rhizoctonia solani	Mycelial Growth	50 μg/mL	52.85%	[7]
Strobilurin Derivative (6d')	Botrytis cinereapers	Mycelial Growth	50 μg/mL	68.63%	[7]
Strobilurin Derivative (6d')	Fusarium graminearum	Mycelial Growth	50 μg/mL	66.35%	[7]
Strobilurin Derivative (6e')	Blumeria graminis	Not Specified	50 μg/mL	100%	[7]
Strobilurin Derivatives (4d, 5b, 5c)	Rhizotonia cereals	Mycelial Growth	50 μg/mL	94.1%, 83.8%, 80.9%	[8]
Nicotinamide Derivative (16g)	Candida albicans SC5314	Broth Microdilution	MIC	0.25 μg/mL	[9]
Rhein Derivative (10a)	Sclerotinia sclerotiorum	Mycelial Growth	EC50	0.079 mM	[10]



Rhein Derivative (10a)	Fusarium graminearum	Mycelial Growth	EC50	0.082 mM	[10]
Rhein Derivative (10a)	Phytophthora capsica	Mycelial Growth	EC50	0.134 mM	[10]

Insecticidal Activity

While primarily known for their fungicidal properties, some strobilurin derivatives have been screened for insecticidal activity.

Table 2: Insecticidal Activity of Strobilurin Derivatives

Compound/ Derivative	Target Insect	Assay Type	Concentrati on	% Mortality / LD50	Reference
Strobilurin- pyrazole carboxamide compounds (8 compounds)	Mythimna separata	Not Specified	500 mg/L	100%	

Herbicidal Activity

Screening for herbicidal activity is another area of investigation for novel strobilurin derivatives.

Table 3: Herbicidal Activity of Strobilurin Derivatives



Compound/ Derivative	Target Weed	Assay Type	Concentrati on / Dosage	% Inhibition / ED50	Reference
Phenylpyrazo le derivative (7f)	Amaranthus retroflexus	Pot Culture	ED50	12.5696 g a.i./hm²	[3]
Kresoxim- methyl derivative (5c)	Abutilon theophrasti	Not Specified	37.5 g a.i./ha	100%	[1]
Kresoxim- methyl derivative (5c)	Amaranthus retroflexus	Not Specified	37.5 g a.i./ha	100%	[1]
Kresoxim- methyl derivative (5c)	Eclipta prostrata	Not Specified	37.5 g a.i./ha	100%	[1]
Tetrahydrolin alyl amide (40)	Lolium perenne (root)	Pre- emergence	IC50	0.04 mmol/L	[11]
Tetrahydrolin alyl amide (40)	Lolium perenne (shoot)	Pre- emergence	IC50	0.05 mmol/L	[11]
Tetrahydrolin alyl amide (4b)	Echinochloa crusgalli (root)	Pre- emergence	IC50	0.06 mmol/L	[11]
Tetrahydrolin alyl amide (4b)	Echinochloa crusgalli (shoot)	Pre- emergence	IC50	0.15 mmol/L	[11]

Experimental Protocols



Detailed methodologies are crucial for the accurate and reproducible screening of metominostrobin derivatives. The following are representative protocols for in vitro antifungal activity screening.

In Vitro Antifungal Screening: Broth Microdilution Method

This method is commonly used to determine the Minimum Inhibitory Concentration (MIC) of antifungal agents.[12]

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

- Test compounds (metominostrobin derivatives)
- Fungal cultures (e.g., Candida albicans, Aspergillus fumigatus)
- Sterile 96-well microtiter plates
- Culture medium (e.g., RPMI-1640)
- Spectrophotometer or plate reader
- Sterile saline with 0.05% Tween 80 (for spore harvesting)
- Hemocytometer or spectrophotometer for inoculum standardization

Procedure:

- Preparation of Test Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
- Inoculum Preparation:
 - Yeasts: Grow the yeast in a suitable broth to the mid-logarithmic phase. Adjust the suspension to a 0.5 McFarland turbidity standard.[13]



- Molds: Harvest spores from a mature culture on an agar plate by flooding with sterile saline containing 0.05% Tween 80. Adjust the spore suspension to the desired concentration (e.g., 0.5 x 10⁴ to 5 x 10⁴ CFU/mL) using a hemocytometer.[13]
- Plate Preparation and Serial Dilution:
 - \circ Add 100 µL of sterile culture medium to wells 2 through 12 of a 96-well plate.
 - \circ Add 200 μ L of the test compound working solution (at twice the highest desired final concentration) to well 1.
 - \circ Perform a 2-fold serial dilution by transferring 100 μ L from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 μ L from well 10.[13]
 - Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no compound, no inoculum).
- Inoculation: Add 100 μ L of the prepared fungal inoculum to wells 1 through 11. The final volume in each well will be 200 μ L.
- Incubation: Incubate the plates at an appropriate temperature and for a sufficient duration to allow for fungal growth in the control well.
- MIC Determination: The MIC is the lowest concentration of the compound at which there is a
 complete or significant inhibition of visible growth compared to the growth control.[12] This
 can be assessed visually or by measuring the optical density using a plate reader.[13]

In Vitro Antifungal Screening: Poisoned Food Technique

This technique is widely used to evaluate the effect of fungicides on the radial colony growth of mycelial fungi.[14]

Objective: To measure the inhibition of mycelial growth of a fungus in the presence of a test compound.

Materials:

Test compounds (metominostrobin derivatives)



- Fungal cultures (e.g., Rhizoctonia solani, Sclerotium rolfsii)
- Potato Dextrose Agar (PDA)
- Sterile petri dishes (90 mm)
- Cork borer (5 mm diameter)
- Autoclave

Procedure:

- Preparation of Poisoned Media:
 - Calculate the required amount of the test compound to achieve the desired concentrations (e.g., 100, 200, 400 ppm) in the PDA.
 - Add the requisite quantity of the compound to molten PDA.
 - Autoclave the amended medium.
 - Pour approximately 20 mL of the autoclaved, poisoned PDA into each sterile petri dish and allow it to solidify.
- Inoculation:
 - Using a sterile 5 mm cork borer, take a mycelial disc from the edge of a young, actively growing culture of the test fungus.
 - Place the mycelial disc, mycelium-side down, in the center of each poisoned PDA plate.
 - A control plate with PDA without the test compound should also be inoculated.
- Incubation: Incubate the plates at a suitable temperature (e.g., 25 ± 2°C) until the mycelial growth in the control plate has reached the edge of the plate.
- Data Collection and Analysis:



- Measure the radial growth (colony diameter) of the fungus in both the treated and control plates.
- Calculate the percentage of mycelial growth inhibition using the following formula:
 - Percent Inhibition = [(C T) / C] x 100
 - Where: C = Average diameter of the colony in the control plate, and T = Average diameter of the colony in the treated plate.

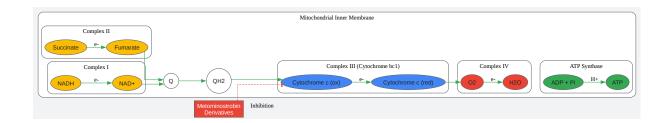
Signaling Pathways and Experimental Workflows

Visualizing the mode of action and experimental procedures is essential for a clear understanding of the screening process.

Signaling Pathway: Mitochondrial Electron Transport Chain Inhibition

Metominostrobin and other strobilurin fungicides act by inhibiting the mitochondrial electron transport chain at Complex III (the cytochrome bc1 complex).[1][15][16][17][18] This disruption of electron flow prevents ATP synthesis, leading to cellular energy depletion and eventual fungal cell death.





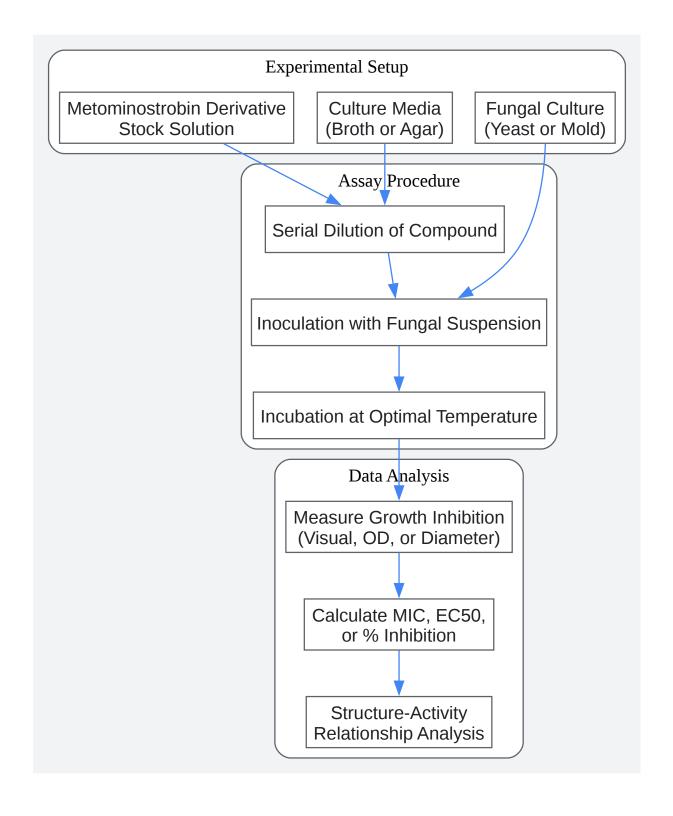
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Caption: Mechanism of action of Metominostrobin derivatives.

Experimental Workflow: In Vitro Antifungal Screening

The following diagram illustrates a typical workflow for the in vitro screening of metominostrobin derivatives for antifungal activity.





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Caption: Workflow for in vitro antifungal screening.



Conclusion

The screening of metominostrobin derivatives for biological activity is a dynamic field of research with the potential to yield novel and effective pesticides. This guide has provided an overview of the key biological activities, detailed experimental protocols for their assessment, and visual representations of the underlying mechanisms and workflows. A systematic approach to screening, coupled with a thorough understanding of the structure-activity relationships, will be instrumental in the development of the next generation of crop protection agents.

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